molecular formula C10H6FNO3 B1307036 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid CAS No. 842973-74-4

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Cat. No. B1307036
M. Wt: 207.16 g/mol
InChI Key: BNNODLZYXWQEES-UHFFFAOYSA-N
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Description

The compound "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" is a chemical entity that belongs to the class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the fluorophenyl group suggests that this compound may exhibit unique chemical properties and biological activities, potentially making it a candidate for various pharmacological applications.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods, including cycloaddition reactions. For instance, a related compound, 3-carboxyisoxazole, was synthesized by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination of pyrrolidine and hydrolysis of the ethyl ester . This method could potentially be adapted for the synthesis of "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, which can influence the electronic distribution and reactivity of the compound. For example, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical methods, revealing insights into the stability and charge transfer within the molecule . Similar studies could be conducted on "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" to understand its molecular properties.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, novel Schiff bases were synthesized using an amino-thiophene derivative and pyrazole-4-carboxaldehyde derivatives, showcasing the versatility of such compounds in forming new chemical entities . "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" could similarly be used as a building block for synthesizing novel compounds with potential antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a fluorophenyl group in "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" could affect these properties, potentially leading to applications in drug design where such characteristics are crucial. For instance, substituted benzisoxazoles were evaluated for their diuretic and uricosuric properties, demonstrating the potential for isoxazole derivatives in therapeutic applications .

Scientific Research Applications

Chemical Synthesis and Modifications

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is involved in chemical synthesis and modification processes. Studies have explored its role in the decarboxylative fluorination of heteroaromatic carboxylic acids. This process is crucial for introducing fluorine into organic molecules, which can significantly alter their chemical properties (Yuan, Yao, & Tang, 2017).

Agricultural Applications

This compound has been studied in the context of agricultural applications. Specifically, research has focused on synthesizing novel derivatives with potential insecticidal activities. These studies are critical for developing new pesticides that can help manage agricultural pests effectively (Shi, Qian, Song, Zhang, & Li, 2000).

Antitumor and Antimicrobial Properties

Research has identified that derivatives of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid may have significant antitumor and antimicrobial properties. These findings are particularly important for the development of new drugs in the fight against cancer and infectious diseases. For instance, studies have shown the potential of isoxazolyl- and isothiazolylcarbamides, derived from similar compounds, in exhibiting high antitumor activity (Potkin et al., 2014).

Pharmaceutical Research

The compound is also being studied in the context of pharmaceutical research. Its derivatives are being explored for their pharmacological properties, such as their potential use in therapies for various diseases. For example, some derivatives have shown effectiveness against bacterial and fungal organisms (Kumar et al., 2019).

Synthesis of Functional Compounds

There is ongoing research into the synthesis of functional compounds using 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. This includes the development of compounds for use in different industrial applications, such as the creation of novel herbicides (Hamper et al., 1995).

properties

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNODLZYXWQEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390274
Record name 3-(2-fluorophenyl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

CAS RN

842973-74-4
Record name 3-(2-Fluorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842973-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-fluorophenyl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
片山勝史 - 2021 - eprints.lib.hokudai.ac.jp
1-1 HTS ヒットの獲得 1-2 3-フェニル-イソキサゾール誘導体の合成展開 1-3 代表化合物の初期 ADMET と PK プロファイル 1-4 mRNA レベルの in vitro 評価 1-5 化合物 24 を用いた標的探索 ① (…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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